2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position and a trifluoromethylbenzoyl group at the fifth position of the pyridine ring
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often employed for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they have bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with benzoyl chloride under specific conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet. This method enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine is unique due to the presence of both a chloro group and a trifluoromethylbenzoyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-6-5-8(7-18-11)12(19)9-3-1-2-4-10(9)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXDRWFGKQMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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